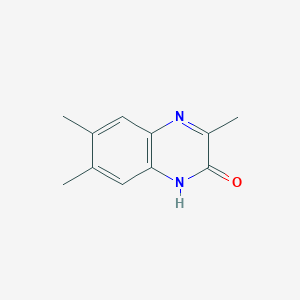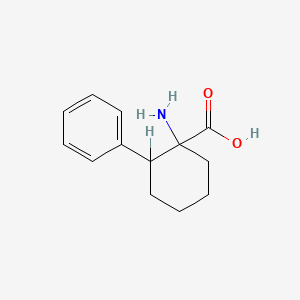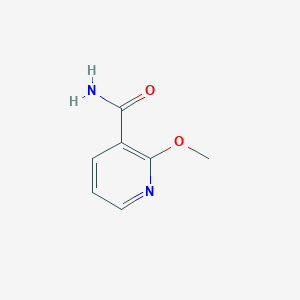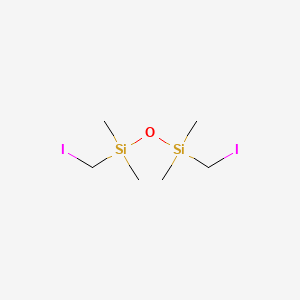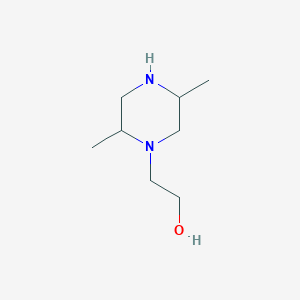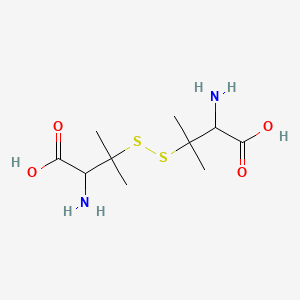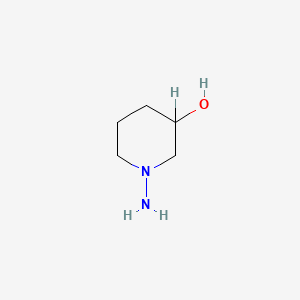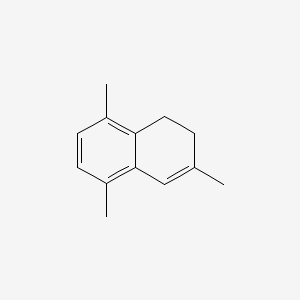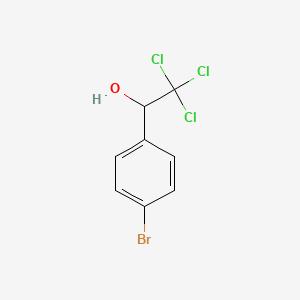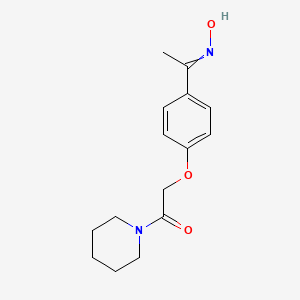
Pifoxima
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pifoxima is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a synthetic compound that has garnered attention due to its unique properties and effectiveness in specific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pifoxima typically involves multiple steps, starting from readily available starting materials. The process often includes reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency. The industrial process may also incorporate advanced techniques such as crystallization and purification to achieve high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Pifoxima undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to yield different products, depending on the reducing agents used.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary, but they typically involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce various reduced forms of this compound.
Aplicaciones Científicas De Investigación
Pifoxima has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: this compound is used in the development of agricultural chemicals, including pesticides and herbicides, due to its effectiveness in controlling pests and weeds.
Mecanismo De Acción
The mechanism of action of Pifoxima involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, disrupt cellular processes, or interfere with the synthesis of essential biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Pifoxima can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as oxamyl, methomyl, and aldicarb share some structural similarities with this compound.
Uniqueness: this compound stands out due to its specific mode of action, higher efficacy in certain applications, and potentially lower toxicity compared to some of its counterparts.
Propiedades
Número CAS |
31224-92-7 |
|---|---|
Fórmula molecular |
C15H20N2O3 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
2-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C15H20N2O3/c1-12(16-19)13-5-7-14(8-6-13)20-11-15(18)17-9-3-2-4-10-17/h5-8,19H,2-4,9-11H2,1H3/b16-12- |
Clave InChI |
XUDSQIDNHJMBBW-VBKFSLOCSA-N |
SMILES |
CC(=NO)C1=CC=C(C=C1)OCC(=O)N2CCCCC2 |
SMILES isomérico |
C/C(=N/O)/C1=CC=C(C=C1)OCC(=O)N2CCCCC2 |
SMILES canónico |
CC(=NO)C1=CC=C(C=C1)OCC(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


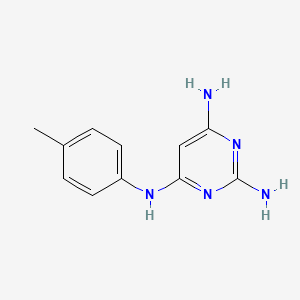
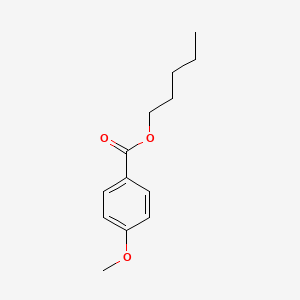
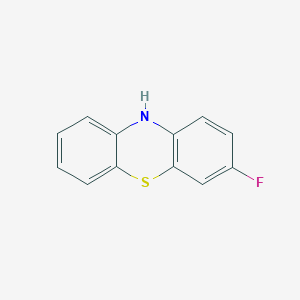
![[(4s,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B1617901.png)
